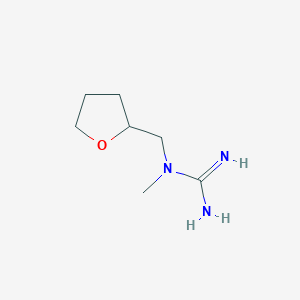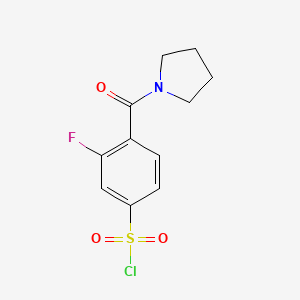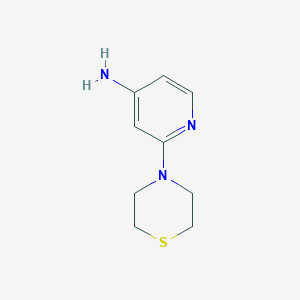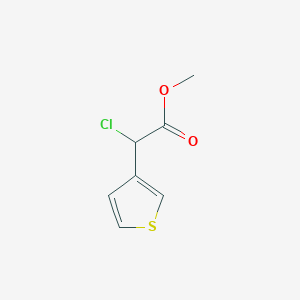
2-Amino-1-(1-methylindolin-5-yl)ethanol
Vue d'ensemble
Description
“2-Amino-1-(1-methylindolin-5-yl)ethanol” is a compound that contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is present in many important biological molecules. The compound also contains an ethanolamine group (2-aminoethanol), which is a colorless, viscous liquid with an odor reminiscent of ammonia .
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, such as “2-Amino-1-(1-methylindolin-5-yl)ethanol,” have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The indole nucleus is capable of binding with high affinity to multiple receptors, which is beneficial in developing new antiviral agents .
Anti-inflammatory Activity
The indole scaffold is present in many synthetic drug molecules that exhibit anti-inflammatory effects. By modulating inflammatory pathways, indole derivatives can be used to treat conditions characterized by inflammation. Research into the specific applications of “2-Amino-1-(1-methylindolin-5-yl)ethanol” in this area could lead to new therapeutic options .
Anticancer Activity
Indole derivatives have been explored for their potential in cancer therapy. Some compounds have demonstrated strong cytotoxicity against various human cancer cell lines, indicating that “2-Amino-1-(1-methylindolin-5-yl)ethanol” could be promising for further development as an anticancer agent. Its efficacy against colon, prostate, and lung cancer cell lines could be particularly noteworthy .
Antioxidant Activity
The antioxidant properties of indole derivatives are of interest due to their ability to scavenge free radicals. This activity is crucial in preventing oxidative stress, which is implicated in numerous diseases. “2-Amino-1-(1-methylindolin-5-yl)ethanol” may contribute to the development of new antioxidants .
Neuroprotective Activity
Indole derivatives have been designed as acetylcholine esterase (AChE) inhibitors, which are used to treat neurodegenerative diseases like Alzheimer’s disease. “2-Amino-1-(1-methylindolin-5-yl)ethanol” could potentially inhibit AChE, providing a therapeutic benefit in managing cognitive impairments associated with neurodegeneration .
Antimicrobial Activity
The antimicrobial effects of indole derivatives are well-documented, with applications against a broad spectrum of microorganisms. “2-Amino-1-(1-methylindolin-5-yl)ethanol” could be utilized in the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens .
Orientations Futures
Propriétés
IUPAC Name |
2-amino-1-(1-methyl-2,3-dihydroindol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6,11,14H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKJAXTUURKFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(1-methylindolin-5-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)
![[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1444952.png)

![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)



![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)
![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)